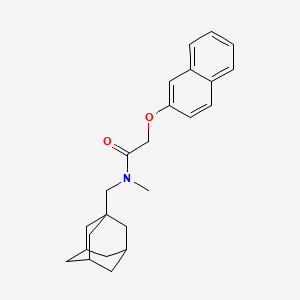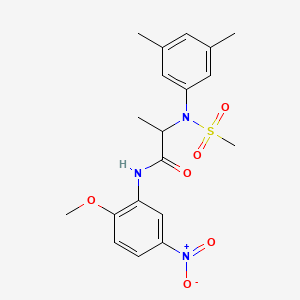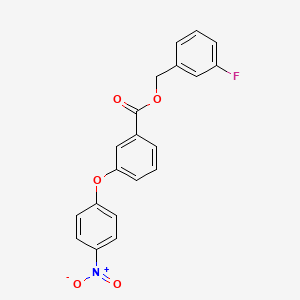
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide
Overview
Description
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was developed in the 1990s by GlaxoSmithKline for the treatment of metabolic and cardiovascular diseases. However, due to its potential for abuse in sports, it has been banned by the World Anti-Doping Agency since 2009.
Mechanism of Action
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as decreased lipogenesis and inflammation.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 has been shown to have a wide range of biochemical and physiological effects in animal models and cell cultures. These include increased expression of genes involved in fatty acid oxidation, glucose uptake, mitochondrial biogenesis, and antioxidant defense; decreased expression of genes involved in lipogenesis, inflammation, and cell proliferation; and improved insulin sensitivity, glucose tolerance, and lipid profile.
Advantages and Limitations for Lab Experiments
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 has several advantages as a tool compound for laboratory experiments, including its high potency, selectivity, and stability, as well as its ability to activate PPARδ in various cell types and tissues. However, it also has some limitations, such as its potential for off-target effects, its dependence on PPARδ expression levels, and its sensitivity to metabolism and clearance in vivo.
Future Directions
There are several potential future directions for research on N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 and related compounds. These include:
1. Identification of novel PPARδ agonists with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the molecular mechanisms underlying the metabolic and cardiovascular effects of PPARδ activation.
3. Development of N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516-based therapies for metabolic disorders, cardiovascular diseases, and cancer.
4. Exploration of the potential use of N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 as a performance-enhancing drug in sports.
5. Evaluation of the safety and efficacy of N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 in human clinical trials.
Conclusion:
In conclusion, N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide, or N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516, is a synthetic compound that has been shown to activate PPARδ and exert beneficial effects on metabolism, cardiovascular function, and inflammation. While it has potential as a therapeutic agent, its use in sports is banned due to its potential for abuse. Further research is needed to fully understand its mechanisms of action and potential applications.
Scientific Research Applications
N-(1-adamantylmethyl)-N-methyl-2-(2-naphthyloxy)acetamide 501516 has been extensively studied for its potential therapeutic applications in various fields, including metabolic disorders, cardiovascular diseases, and cancer. In particular, it has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. It has also been found to have cardioprotective effects by reducing oxidative stress and improving mitochondrial function in the heart.
properties
IUPAC Name |
N-(1-adamantylmethyl)-N-methyl-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-25(16-24-12-17-8-18(13-24)10-19(9-17)14-24)23(26)15-27-22-7-6-20-4-2-3-5-21(20)11-22/h2-7,11,17-19H,8-10,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTISEDPEVGINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4173400.png)
![1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone](/img/structure/B4173403.png)

![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-6-ethyl-2-methylquinoline-4-carboxamide](/img/structure/B4173429.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4173434.png)


![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4173463.png)
![ethyl 4-[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4173464.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide](/img/structure/B4173471.png)

![N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4173487.png)
![1-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4173500.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4173511.png)